molecular formula C10H14N5O7P B159661 Adenosine monophosphate CAS No. 136920-07-5

Adenosine monophosphate

Cat. No. B159661
M. Wt: 347.22 g/mol
InChI Key: UDMBCSSLTHHNCD-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adenosine monophosphate (AMP) is a nucleotide that is involved in various biochemical and physiological processes in the human body. It is synthesized from adenosine triphosphate (ATP) through a process called dephosphorylation. AMP plays a crucial role in cellular metabolism, energy production, and signal transduction. In

Scientific Research Applications

Energy Balance and Obesity

Adenosine monophosphate (AMP) plays a critical role in cellular metabolism. A study by Wells and Siervo (2011) highlights how fructose and fructose-derived sweeteners can disrupt cellular metabolism via modification of the AMP/adenosine triphosphate (ATP) ratio. This disruption can impact energy and intermediary metabolism, potentially contributing to obesity and other metabolic disorders (Wells & Siervo, 2011).

Cyclic AMP in Cellular Responses

Cyclic adenosine monophosphate (cAMP), a derivative of AMP, is a key biochemical messenger. Saucerman, Greenwald, and Polanowska-Grabowska (2014) discuss its vital role in transducing extracellular stimuli into cellular responses. cAMP's effects on cardiac function demonstrate its importance in physiological processes (Saucerman, Greenwald, & Polanowska-Grabowska, 2014).

AMPK and Metabolic Diseases

Adenosine monophosphate-activated protein kinase (AMPK) is a key player in energy metabolism, relevant to diabetes and metabolic diseases. Zhang, Zhou, and Li (2009) discuss AMPK's role in maintaining glucose homeostasis and its potential as a target for treating type 2 diabetes (Zhang, Zhou, & Li, 2009).

AMPK in Physiology and Diseases

AMPK's role extends to various physiological processes and chronic diseases like obesity, diabetes, and cancer. Jeon (2016) reviews the molecular and physiological regulation of AMPK, highlighting its potential as a therapeutic target (Jeon, 2016).

Nutraceuticals Targeting AMPK

Marín-Aguilar et al. (2017) explore how nutraceutical compounds interact with AMPK, indicating potential applications in diseases like cancer, diabetes, and neurodegenerative disorders. This highlights AMPK's significance in diverse pathological contexts (Marín-Aguilar et al., 2017).

cAMP and Anti-Aging Effects

Wang et al. (2015) show that cAMP can mimic the anti-aging effects of calorie restriction by up-regulating Sirtuins, providing a therapeutic strategy for metabolic disorder-induced aging diseases (Wang et al., 2015).

AMP in Food and Nutrition

Gill and Indyk (2007) developed a method for determining the concentration of nucleotides like AMP in milk and infant formulas. This research contributes to understanding AMP's role in nutrition and dietetics (Gill & Indyk, 2007).

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMBCSSLTHHNCD-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24937-83-5
Record name Poly(A)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24937-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID5022560
Record name Adenosine 5'-phosphate
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Molecular Weight

347.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Adenosine monophosphate
Source Human Metabolome Database (HMDB)
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Solubility

ALMOST INSOL IN COLD H2O /YEAST ADENYLIC ACID MONO-HCL/, READILY SOL IN BOILING WATER, SOL IN 10% HCL, INSOL IN ALCOHOL, 10 mg/mL at 20 °C
Record name Adenosine phosphate
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Record name ADENOSINE 5'-PHOSPHATE
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Record name Adenosine monophosphate
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Nucleotides such as Adenosine-5'-Monophosphate affect a number of immune functions, including the reversal of malnutrition and starvation-induced immunosuppression, the enhancement of T-cell maturation and function, the enhancement of natural killer cell activity, the improvement of delayed cutaneous hypersensitivity, helping resistance to such infectious agents as Staphylococcus aureus and Candida albicans, and finally the modulation of T-cell responses toward type 1 CD4 helper lymphocytes or Th1 cells. Studies have shown that mice fed a nucleotide-free diet have both impaired humoral and cellular immune responses. The addition of dietary nucleotides normalizes both types of responses. RNA, a delivery form of nucleotides, and ribonucleotides were used in these studies. The mechanism of the immune-enhancing activity of nucleic acids/nucleotides is not clear.
Record name Adenosine phosphate
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Product Name

Adenosine Phosphate

Color/Form

CRYSTALS FROM WATER + ACETONE, POWDER, NEEDLES FROM WATER & DIL ALC

CAS RN

61-19-8
Record name Adenosine monophosphate
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Record name Adenosine phosphate [USAN:INN:BAN]
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Record name Adenosine phosphate
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Record name ADENOSINE PHOSPHATE
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Record name ADENOSINE 5'-PHOSPHATE
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Record name Adenosine monophosphate
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

196-200 °C, 195 °C
Record name Adenosine phosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00131
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ADENOSINE 5'-PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Adenosine monophosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000045
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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